Ethyl formate-13C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

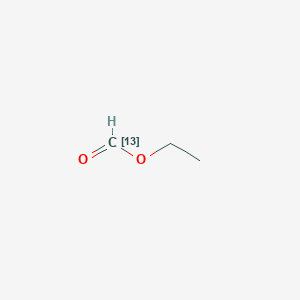

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl Formate-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate-13C is a stable isotope-labeled version of ethyl formate (B1220265), a simple ester with a characteristic fruity odor. The incorporation of a carbon-13 (¹³C) isotope at the formyl position makes it a valuable tracer for a variety of scientific applications, particularly in metabolic research and mechanistic studies. This guide provides a comprehensive overview of its chemical properties, stability, and methodologies for its use in experimental settings.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental designs. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₂¹³CH₆O₂ | [1] |

| Molecular Weight | 75.07 g/mol | [1] |

| Density | 0.933 g/mL at 25 °C | [2] |

| Melting Point | -80 °C | [3] |

| Boiling Point | 52-54 °C | [3] |

| Flash Point | -20 °C | |

| Refractive Index | n20/D 1.359 | |

| Solubility in Water | 9 g/100 mL at 18 °C (decomposes slowly) | |

| Appearance | Colorless liquid | |

| Odor | Pleasant, fruity |

Stability and Reactivity

General Stability: this compound is a stable compound under standard storage conditions. For long-term stability, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.

Hydrolysis: Like its unlabeled counterpart, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, to yield ethanol (B145695) and ¹³C-labeled formic acid. The rate of hydrolysis is slow in neutral water but is significantly accelerated by acidic or basic conditions.

Reactivity with Oxidizing Agents: Strong oxidizing agents can cause a vigorous, exothermic reaction with this compound, which may lead to ignition of the reaction products.

Thermal Decomposition: At elevated temperatures, ethyl formate undergoes decomposition. The primary decomposition pathway involves a unimolecular elimination reaction to produce formic acid and ethylene. The resulting ¹³C-formic acid can further decompose to either carbon monoxide and water or carbon dioxide and hydrogen.

Experimental Protocols

The primary application of this compound is as a tracer to follow the metabolic fate of the formate group in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Tracing the Metabolism of the ¹³C-Formyl Group

This protocol outlines a general procedure for tracing the incorporation of the ¹³C label from this compound into cellular metabolites, particularly within the one-carbon metabolism pathway.

1. Cell Culture and Labeling:

-

Culture mammalian cells (e.g., cancer cell lines) in a suitable growth medium.

-

At a predetermined cell density, replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized to be non-toxic while providing a sufficient isotopic enrichment for detection.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound. Time-course experiments are recommended to track the dynamic changes in metabolite labeling.

2. Metabolite Extraction:

-

After the incubation period, rapidly quench the metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent mixture, such as 80% methanol, to the cells.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells through methods like sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and proteins.

-

Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Analysis:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

For NMR analysis, reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

4. NMR Spectroscopy Analysis:

-

Acquire ¹³C NMR spectra of the metabolite extracts. One-dimensional (1D) ¹³C NMR will show signals from all ¹³C-containing metabolites.

-

Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, can be used to resolve overlapping signals and aid in the identification of labeled metabolites by correlating the ¹³C signals with their attached protons.

5. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.

-

The mass spectrometer detects the separated compounds and provides information on their mass-to-charge ratio (m/z). The incorporation of ¹³C will result in a mass shift in the detected fragments, allowing for the quantification of isotopic enrichment.

Visualizations

Logical Workflow for Synthesis and Application of this compound

Caption: Synthesis and experimental workflow for utilizing this compound as a metabolic tracer.

Hypothesized Metabolic Fate of the ¹³C-Formyl Group

Upon cellular uptake, this compound is likely hydrolyzed by cellular esterases to ethanol and ¹³C-formate. The ¹³C-labeled formate can then enter the one-carbon metabolism pathway, a crucial network for the biosynthesis of nucleotides and amino acids.

Caption: The anticipated metabolic pathway of the ¹³C-label from this compound into key biosynthetic pathways.

References

A Technical Guide to High-Purity Ethyl Formate-13C for Researchers and Drug Development Professionals

Introduction: Ethyl formate-13C is a stable isotope-labeled analog of ethyl formate (B1220265), a volatile ester with applications in various scientific fields. Its primary utility in research, particularly in drug development, lies in its role as an internal standard for quantitative analysis and as a metabolic tracer. The incorporation of a carbon-13 (¹³C) atom provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry-based assays without altering its chemical properties. This guide provides an in-depth overview of commercially available high-purity this compound, its synthesis, and detailed experimental protocols for its application.

Commercial Supplier and Product Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The key specifications for these products are summarized in the table below to facilitate comparison. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.[1][2][3][4]

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | 489301 | 73222-61-4 | H¹³CO₂C₂H₅[3] | 75.07 | 99 atom % ¹³C | ≥98% (GC) |

| Santa Cruz Biotechnology | sc-210023 | 73222-61-4 | (¹³C)C₂H₆O₂ | 75.07 | 99% ¹³C | Not specified |

| MedchemExpress | HY-134569S | 73222-61-4 | C₂¹³CH₆O₂ | 75.07 | ≥98.0% | ≥98.0% |

| Research Scientific | SA/489301-1G | 73222-61-4 | H¹³CO₂C₂H₅ | 75.07 | 99 atom % ¹³C | Not specified |

Synthesis and Purification

The most common and industrially scalable method for the synthesis of this compound is through the Fischer esterification of ¹³C-labeled formic acid with ethanol (B145695), catalyzed by a strong acid such as sulfuric acid.

The reaction is typically performed by heating a mixture of ¹³C-formic acid and an excess of ethanol in the presence of a catalytic amount of sulfuric acid. The resulting this compound is then purified by fractional distillation to separate it from unreacted starting materials and byproducts. The distillate is subsequently washed with a mild base, such as sodium bicarbonate solution, to remove any residual acidic catalyst and unreacted formic acid. A final drying step over an anhydrous salt like sodium sulfate, followed by a final distillation, yields the high-purity product. The purity of the final product is critical to minimize interference from impurities in sensitive analytical applications.

Experimental Protocols

This compound is a valuable tool for researchers in drug development, particularly in pharmacokinetic and metabolic studies. Below are detailed methodologies for its use as an internal standard in LC-MS/MS analysis and as a tracer in metabolic studies.

Use as an Internal Standard in LC-MS/MS for Pharmacokinetic Studies

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working solutions by serial dilution.

-

Sample Preparation:

-

To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of a protein precipitation agent (e.g., cold acetonitrile) and vortex for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable UPLC/HPLC column (e.g., a C18 reversed-phase column).

-

Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and this compound should be optimized beforehand.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use as a Tracer in Metabolic Studies by GC-MS

This compound can be used to trace the metabolic fate of the formate or ethyl moieties in cellular or in vivo systems.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluence.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

After incubation, quench the metabolism by rapidly washing the cells with ice-cold saline.

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Collect the cell extract and centrifuge to remove cell debris.

-

-

Derivatization:

-

Evaporate the metabolite extract to dryness.

-

Derivatize the metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the metabolites on a suitable GC column.

-

Analyze the mass spectra of the eluting compounds to identify the incorporation of the ¹³C label into downstream metabolites. The mass shift in the fragment ions will indicate the position and extent of labeling.

-

-

Data Analysis:

-

Analyze the mass isotopomer distribution for key metabolites to elucidate the metabolic pathways involving the formate or ethyl group from this compound.

-

Conclusion

High-purity this compound is an indispensable tool for researchers in drug development and metabolic studies. Its commercial availability with high isotopic enrichment ensures reliable and accurate results in quantitative mass spectrometry and metabolic tracing experiments. The detailed experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various research applications. As with any analytical method, optimization of the specific experimental conditions is crucial for achieving the best results.

References

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. 甲酸乙酯-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

Isotopic Purity Analysis of Ethyl Formate-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the isotopic purity analysis of Ethyl formate-¹³C. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative analyses. Accurate determination of its isotopic enrichment is critical for the validity and precision of experimental results. This guide details the synthesis of Ethyl formate-¹³C and the primary analytical techniques for assessing its isotopic purity, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis of Ethyl Formate-¹³C

The most common and straightforward method for synthesizing Ethyl formate-¹³C is through a Fischer esterification reaction. This involves the acid-catalyzed reaction between formic acid-¹³C and an excess of ethanol (B145695).

Reaction Pathway

The synthesis proceeds by the protonation of the carbonyl oxygen of formic acid-¹³C, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of ethanol leads to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the desired Ethyl formate-¹³C is formed.

Experimental Protocol: Synthesis of Ethyl Formate-¹³C

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formic acid-¹³C (1 equivalent) and anhydrous ethanol (3 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude Ethyl formate-¹³C is then purified by fractional distillation, collecting the fraction boiling at 53-55 °C.

Isotopic Purity Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for determining the isotopic enrichment of labeled compounds.

Principle of Mass Spectrometry Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). In the context of Ethyl formate-¹³C, the molecular ion of the unlabeled compound (¹²C₃H₆O₂) will have a different m/z value than the labeled compound (¹²C₂¹³CH₆O₂). By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic purity can be accurately calculated.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized Ethyl formate-¹³C in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 µg/mL.

-

GC-MS Parameters:

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of ethyl formate (B1220265).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to resolve the isotopic peaks.

-

Scan Range: m/z 30-100.

-

-

Data Analysis:

-

Identify the molecular ion peaks for unlabeled ethyl formate (m/z 74.0368) and Ethyl formate-¹³C (m/z 75.0402).

-

Integrate the peak areas of the corresponding extracted ion chromatograms (EICs).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(¹³C) / (Area(¹³C) + Area(¹²C))] * 100

-

-

Quantitative Data from Mass Spectrometry

| Sample ID | Unlabeled (¹²C) Peak Area | Labeled (¹³C) Peak Area | Isotopic Purity (%) |

| Commercial Standard | 1,500 | 148,500 | 99.0 |

| Synthesis Batch 1 | 2,100 | 145,900 | 98.6 |

| Synthesis Batch 2 | 1,850 | 147,150 | 98.8 |

Isotopic Purity Analysis by ¹³C NMR Spectroscopy

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and non-destructive method for determining isotopic purity. This technique relies on the fact that the ¹³C nucleus is NMR active.

Principle of ¹³C NMR Analysis

In a ¹³C NMR spectrum, the carbon atoms of a molecule give rise to distinct signals at different chemical shifts. For Ethyl formate-¹³C, the labeled carbonyl carbon will produce a significantly enhanced signal compared to the natural abundance ¹³C signal in an unlabeled sample. By comparing the integral of the enriched carbon signal to that of the other carbon signals within the same molecule (which are at natural abundance), the isotopic enrichment can be determined.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of Ethyl formate-¹³C (approximately 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Pulse Sequence: A standard single-pulse ¹³C NMR experiment with proton decoupling.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei, typically 30-60 seconds) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the natural abundance carbon signals.

-

-

Data Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks corresponding to the labeled carbonyl carbon (~161 ppm) and the unlabeled ethyl carbons (~60 ppm and ~14 ppm).

-

Calculate the isotopic purity. The natural abundance of ¹³C is approximately 1.1%. Therefore, the integral of the natural abundance carbons can be used as an internal reference.

-

Quantitative Data from ¹³C NMR

| Carbon Position | Chemical Shift (ppm) | Integral (Normalized to CH₃) | Calculated Isotopic Purity (%) |

| C H₃ | ~14 | 1.00 | - |

| C H₂ | ~60 | 0.99 | - |

| ¹³C =O | ~161 | 90.1 | 99.1 |

Note: The calculated isotopic purity is derived from the enhanced integral of the carbonyl carbon relative to the natural abundance integrals of the ethyl group carbons.

Conclusion

Both mass spectrometry and ¹³C NMR spectroscopy are robust and reliable methods for the determination of the isotopic purity of Ethyl formate-¹³C. The choice of method may depend on the available instrumentation and the specific requirements of the research. For highly accurate and sensitive measurements, high-resolution mass spectrometry is often preferred. Quantitative ¹³C NMR offers a direct and non-destructive alternative. The detailed protocols and data presentation formats provided in this guide are intended to assist researchers, scientists, and drug development professionals in the accurate and reproducible analysis of this important isotopically labeled compound.

Comparison of physical properties: Ethyl formate vs Ethyl formate-13C

An In-depth Technical Guide to the Physical Properties of Ethyl Formate (B1220265) and Ethyl Formate-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physical properties of ethyl formate and its stable isotope-labeled counterpart, this compound. The inclusion of a 13C isotope introduces a subtle yet significant change in the molecular weight, which can be leveraged in various analytical techniques without significantly altering the chemical and physical behavior of the molecule. This document summarizes key physical data, outlines typical experimental protocols for their determination, and provides visual workflows for clarity.

Data Presentation: Comparative Physical Properties

The following tables summarize the core physical properties of ethyl formate and this compound, compiled from various sources. This side-by-side comparison is essential for researchers utilizing isotopic labeling in studies such as metabolic tracing, mechanistic investigations, and as internal standards in quantitative analysis.

Table 1: General and Thermal Properties

| Property | Ethyl Formate | This compound |

| Molecular Formula | C₃H₆O₂[1][2] | H¹³CO₂C₂H₅ |

| Molecular Weight | 74.08 g/mol [1][3] | 75.07 g/mol |

| Appearance | Colorless, volatile liquid with a fruity odor | Colorless liquid with an odor similar to ethyl formate |

| Melting Point | -80 °C | -80 °C |

| Boiling Point | 52-54 °C | 52-54 °C |

| Flash Point | -20 °C (-4 °F) | -3 °F |

Table 2: Physical and Optical Properties

| Property | Ethyl Formate | This compound |

| Density | 0.921 g/mL at 20 °C; 0.917 g/cm³ at 20°C | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.359; nD20 1.3597 | n20/D 1.359 |

| Solubility in Water | 11.8 g/100 mL; 9 g/100 mL at 18 °C | Data not available, expected to be similar to ethyl formate |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus: A small-scale distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Methodology:

-

The liquid sample (a few milliliters) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point.

-

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Methodology:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is removed.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: An Abbé refractometer.

-

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature is also noted as the refractive index is temperature-dependent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like ethyl formate, the "neat" or thin-film method is commonly used.

-

Apparatus: An FTIR spectrometer, two salt plates (typically NaCl or KBr).

-

Methodology:

-

One to two drops of the liquid sample are placed on the surface of one salt plate.

-

The second salt plate is placed on top to create a thin liquid film between the plates.

-

The "sandwich" is placed in the sample holder of the spectrometer.

-

The IR spectrum is then recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: An NMR spectrometer.

-

Methodology:

-

A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired. For this compound, a ¹³C NMR spectrum will show a strong signal for the labeled carbon.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for comparing these two compounds and the general experimental process for characterizing them.

Caption: Comparative analysis workflow for ethyl formate and its 13C isotopologue.

Caption: Generalized experimental workflow for physical property determination.

References

Safety and handling guidelines for Ethyl formate-13C

An In-depth Technical Guide to the Safe Handling of Ethyl Formate-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a stable, non-radioactive isotopically labeled compound used as an atomic tagging agent in various scientific applications, particularly in nuclear magnetic resonance (NMR) studies to trace molecular motion and reaction pathways.[1] The fundamental principle governing the safe handling of this compound is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[2] Therefore, the safety precautions required are identical to those for its unlabeled analogue, ethyl formate.[2] This guide provides a comprehensive overview of the safety and handling guidelines for this compound, focusing on its chemical hazards, appropriate handling procedures, and emergency responses.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | H¹³CO₂C₂H₅ | |

| Molecular Weight | 75.07 g/mol | |

| Appearance | Colorless, volatile liquid | |

| Odor | Pleasant, fruity, rum-like | |

| Boiling Point | 52-54 °C | |

| Melting Point | -80 °C | |

| Flash Point | -19 °C (-2.2 °F) (closed cup) | |

| Density | 0.933 g/mL at 25 °C | |

| Solubility in Water | 11.8 g/100 mL | |

| Vapor Density | 2.5 (vs air) | |

| Explosive Limits | 16% |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential health effects.

| Hazard Class | GHS Classification | Hazard Statement(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Risk and Safety Phrases:

-

R11: Highly Flammable.

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.

-

R36/37: Irritating to eyes and respiratory system.

-

S9: Keep container in a well-ventilated place.

-

S16: Keep away from sources of ignition.

-

S24: Avoid contact with skin.

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S33: Take precautionary measures against static discharges.

-

S36: Wear suitable protective clothing.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used. |

Engineering Controls

-

Ventilation: Always handle volatile compounds like this compound in a certified chemical fume hood to minimize vapor concentration. Ensure adequate ventilation in storage areas.

-

Ignition Sources: Remove all sources of ignition, including sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.

-

Static Discharge: Take precautionary measures against static discharge. Earth and secure metal containers when dispensing.

Storage

-

Temperature: Store in a cool, dry, well-ventilated place at 2-8°C.

-

Container: Keep containers tightly sealed to prevent leakage and pressure buildup.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, strong acids, and nitrates.

Experimental Protocols and Workflows

While specific experimental protocols for the application of this compound are diverse and depend on the research context, the following sections detail a general workflow for its safe handling in a laboratory setting and a representative synthesis protocol.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research environment, from receiving the compound to its final disposal.

Caption: A typical workflow for handling this compound in a lab.

Synthesis of Ethyl Formate (Fischer Esterification)

This protocol describes the synthesis of ethyl formate, which is applicable for the ¹³C-labeled version by using formic acid-13C.

Reaction: H¹³COOH + C₂H₅OH ⇌ H¹³COOC₂H₅ + H₂O

Methodology:

-

Mixing Reagents: In a reaction flask, mix 85% formic acid-13C and 95% ethanol. Add a few drops of concentrated sulfuric acid as a catalyst.

-

Distillation Setup: Assemble a fractional distillation apparatus.

-

Heating: Heat the mixture with constant stirring. The product, this compound, has a lower boiling point (52-54°C) than the reactants and will distill off.

-

Collection: Collect the distillate that comes over at approximately 52-54°C.

-

Purification:

-

Wash the collected product with water and sodium bicarbonate solution to remove unreacted acid and ethanol.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

-

Perform a final simple distillation to obtain the pure this compound.

-

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Highly flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated.

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Remove all ignition sources. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Containment and Cleanup:

-

Contain the spillage.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Collect and place in a suitable, closed container for disposal.

-

Use spark-proof tools and explosion-proof equipment during cleanup.

-

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical steps from hazard identification to the implementation of control measures.

Caption: Relationship between hazards and control measures.

Disposal Considerations

-

Waste Treatment: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or surface water.

-

Method: Unused or surplus material should be treated as hazardous waste. It may be burned in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

Conclusion

While the ¹³C isotopic label in this compound renders it non-radioactive, its chemical properties are identical to those of unlabeled ethyl formate, necessitating stringent safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and appropriate personal protective equipment, is essential for the safe handling of this compound in a research and development setting. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

Navigating the Stability of Ethyl Formate-¹³C: A Technical Guide to Long-Term Storage in Solution

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount. This in-depth technical guide provides a comprehensive overview of the factors influencing the long-term storage and stability of Ethyl formate-¹³C in solution, offering insights into its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Ethyl formate-¹³C, a stable isotope-labeled version of the naturally occurring ester, serves as a critical tracer in metabolic research and drug discovery.[1][2] Its utility, however, is intrinsically linked to its chemical stability in various solvent systems over time. Understanding the degradation kinetics and implementing appropriate storage strategies are essential to ensure the accuracy and reproducibility of experimental results.

Core Principles of Ethyl formate-¹³C Stability

The primary mechanism of degradation for ethyl formate (B1220265), and by extension Ethyl formate-¹³C, in solution is hydrolysis. This process involves the cleavage of the ester bond by water, yielding formic acid-¹³C and ethanol. The rate of this hydrolysis is significantly influenced by several factors, including temperature, pH, and the composition of the solvent.

Key Stability-Influencing Factors:

-

Temperature: As with most chemical reactions, the rate of hydrolysis of ethyl formate increases with temperature. Elevated temperatures can be used in accelerated stability studies to predict long-term stability at lower storage temperatures, a relationship often modeled by the Arrhenius equation.[3][4]

-

pH: The hydrolysis of esters is catalyzed by both acids and bases. Therefore, the stability of Ethyl formate-¹³C is lowest in strongly acidic or alkaline solutions. Neutral or near-neutral pH conditions are generally preferred for enhancing stability.

-

Solvent: While hydrolysis is the primary concern in aqueous solutions, the choice of organic solvent can also impact stability. Protic solvents may participate in transesterification reactions under certain conditions, although this is less common than hydrolysis. For long-term storage, anhydrous aprotic solvents are generally recommended.

Quantitative Stability Data

While specific long-term stability data for Ethyl formate-¹³C is not extensively published, the stability is expected to be comparable to its unlabeled counterpart. The following tables summarize the expected stability of ethyl formate in common laboratory solvents under various storage conditions, based on established principles of ester hydrolysis.

Table 1: Estimated Shelf-Life of Ethyl formate-¹³C in Aqueous Solution at Various pH and Temperatures

| Temperature | pH 4.0 | pH 7.0 | pH 9.0 |

| 4°C | > 1 year | > 2 years | > 1 year |

| 25°C | Months | 1 - 2 years | Months |

| 40°C | Weeks | Months | Weeks |

Disclaimer: The data in this table is an estimation based on the known kinetics of unlabeled ethyl formate hydrolysis and is intended for guidance purposes. Actual stability should be confirmed experimentally.

Table 2: Recommended Solvents for Long-Term Storage of Ethyl formate-¹³C

| Solvent | Recommended Storage Temperature | Expected Stability | Notes |

| Acetonitrile (anhydrous) | -20°C to 4°C | > 2 years | Hygroscopic; store under inert gas. |

| Dichloromethane (anhydrous) | -20°C to 4°C | > 2 years | Can contain acidic impurities; consider using amylene-stabilized grade. |

| Tetrahydrofuran (anhydrous) | -20°C to 4°C | > 2 years | Peroxide formation risk; store in the dark under inert gas. |

| Dimethyl sulfoxide (B87167) (anhydrous) | -20°C to 4°C | > 2 years | Hygroscopic; store under inert gas. |

Degradation Pathway and Experimental Workflows

To visualize the processes governing the stability of Ethyl formate-¹³C, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow for a stability study.

Caption: Chemical hydrolysis pathway of Ethyl formate-¹³C.

References

A Comprehensive Technical Guide to the Natural Abundance of ¹³C and its Application in Ethyl Formate-¹³C Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stable carbon isotope, ¹³C, from its natural abundance to its critical role in advanced scientific research. It further details the synthesis, properties, and applications of ¹³C-labeled ethyl formate (B1220265), a key tracer compound in metabolic and mechanistic studies. This document is intended to serve as a core resource, offering detailed experimental protocols and structured data for ease of comparison and implementation in a laboratory setting.

The ¹³C Isotope: A Fundamental Tool in Scientific Inquiry

Carbon, the cornerstone of organic chemistry and life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. While ¹²C is the more prevalent form, the unique nuclear properties of ¹³C make it an invaluable tool for researchers.

Carbon-13 (¹³C) is a natural, stable isotope of carbon, containing six protons and seven neutrons in its nucleus.[1] It accounts for approximately 1.07% to 1.1% of all naturally occurring carbon.[1] Unlike its radioactive counterpart, ¹⁴C, ¹³C is non-radioactive, making it safe for use in a wide array of applications, including human metabolic studies.[1] A key feature of ¹³C is its non-zero spin quantum number of 1/2, which allows it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. This property is fundamental to its use in elucidating the structure of carbon-containing molecules.

The slight mass difference between ¹³C and the more abundant ¹²C allows for their separation and detection using mass spectrometry. This forms the basis of isotope ratio mass spectrometry, a technique used to analyze the ratio of ¹³C to ¹²C in a sample.

Properties of Carbon Isotopes

The distinct properties of ¹²C and ¹³C are summarized below, highlighting the characteristics that make ¹³C suitable for isotopic labeling studies.

| Property | ¹²C | ¹³C |

| Natural Abundance | ~98.9% | ~1.1% |

| Protons | 6 | 6 |

| Neutrons | 6 | 7 |

| Atomic Mass (Da) | 12.000000 | 13.003355 |

| Nuclear Spin (I) | 0 | 1/2 |

| NMR Activity | Inactive | Active |

| Radioactivity | Stable | Stable |

Ethyl Formate-¹³C: A Labeled Compound for Advanced Research

Ethyl formate-¹³C is an isotopically labeled version of ethyl formate, where one or more carbon atoms have been replaced with the ¹³C isotope. It serves as a valuable tracer for a variety of scientific investigations.

Ethyl formate-¹³C is a colorless liquid with a fruity odor, similar to its unlabeled counterpart. Its primary use is as an atomic tagging agent in research. The presence of the ¹³C isotope allows scientists to track the molecule's path through chemical reactions or biological systems using techniques like NMR spectroscopy and mass spectrometry.

Physicochemical Properties of Ethyl Formate-¹³C

The physical and chemical properties of Ethyl formate-¹³C are crucial for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₂¹³CH₆O₂ |

| Molecular Weight | 75.07 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.933 g/mL at 25 °C |

| Melting Point | -80 °C |

| Boiling Point | 52-54 °C |

| Flash Point | -4 °F (-20 °C) |

| Solubility | Soluble in organic solvents like alcohols and ethers. Slowly decomposes in water. |

| CAS Number | 73222-61-4 |

Relevance and Applications in Research and Drug Development

The use of ¹³C-labeled compounds is a cornerstone of modern metabolic research, offering insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.

Key Applications Include:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique for quantifying intracellular reaction rates. By tracing the incorporation of ¹³C from a labeled substrate (like ¹³C-glucose or an amino acid) into various metabolites, researchers can map the flow of carbon through metabolic networks. This is invaluable for understanding how diseases like cancer alter metabolism to support proliferation.

-

Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled compounds are used as tracers in drug development to quantify the metabolic fate of a drug. This helps in understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME).

-

Mechanism of Action Studies: By tracking the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected. This helps to confirm drug-target engagement and understand the downstream consequences of inhibiting a specific enzyme.

-

Diagnostic Breath Tests: ¹³C-labeled compounds are widely used in non-invasive diagnostic tests. The most common example is the ¹³C-Urea Breath Test for detecting Helicobacter pylori infection, a major cause of gastritis and peptic ulcers.

-

NMR Spectroscopy: The ¹³C isotope is essential for ¹³C-NMR spectroscopy, which allows for the detailed structural analysis of organic molecules. This is a critical tool in drug discovery and development for compound characterization.

Ethyl formate, as a simple ester, can be hydrolyzed to formic acid and ethanol (B145695). Studies using Ethyl formate-¹³C can therefore be designed to trace the metabolic fate of either the formate or the ethyl group in various biological systems. For example, recent research has used metabolomics to investigate the metabolic changes induced by ethyl formate exposure in insects, revealing impacts on energy metabolism and detoxification pathways.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for successful ¹³C-labeling studies. This section provides methodologies for the synthesis of Ethyl formate-¹³C and its application in a typical metabolic tracing experiment.

Synthesis of Ethyl Formate-¹³C

Ethyl formate-¹³C is typically synthesized via a Fischer esterification reaction. This method involves the reaction of formic acid-¹³C with ethanol in the presence of an acid catalyst, usually sulfuric acid.

Materials:

-

Formic acid-¹³C (¹³CHCOOH)

-

Ethanol (C₂H₅OH), absolute

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Fractional distillation apparatus

-

Stirring hot plate

-

Separatory funnel

-

Anhydrous calcium chloride or sodium sulfate (B86663) (for drying)

Protocol:

-

Reaction Setup: In a reaction flask, combine formic acid-¹³C and a slight molar excess of ethanol.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.

-

Esterification and Distillation: Assemble a fractional distillation apparatus and heat the mixture gently using a water bath on a stirring hot plate.

-

Product Collection: The ethyl formate-¹³C, having a lower boiling point (52-54°C) than the reactants, will distill off. Collect the distillate that comes over in this temperature range. The removal of the product from the reaction mixture helps to drive the equilibrium towards the product side.

-

Purification (Washing): Transfer the collected distillate to a separatory funnel. Wash it sequentially with a small volume of water and then a dilute sodium bicarbonate or sodium carbonate solution to neutralize and remove any unreacted acid. Finally, wash again with water.

-

Drying: Separate the organic layer (the ethyl formate-¹³C) and dry it over an anhydrous drying agent like calcium chloride.

-

Final Distillation: Perform a final simple distillation of the dried product to obtain pure Ethyl formate-¹³C.

Protocol: ¹³C-Labeling in Cell Culture for Metabolic Flux Analysis

This protocol provides a general framework for a steady-state ¹³C labeling experiment using a labeled substrate in adherent mammalian cells.

Objective: To trace the metabolic fate of a ¹³C-labeled substrate through central carbon metabolism.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 80% Methanol (B129727) extraction solvent

-

Cell scraper

-

Microcentrifuge tubes

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by dissolving glucose-free DMEM powder in ultrapure water. Add necessary supplements, 10% dFBS, and the ¹³C-labeled substrate to the desired final concentration.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.

-

Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours for steady-state).

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the well.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins and quench metabolism.

-

-

Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

Sample Processing: Centrifuge the tubes at high speed at 4°C to pellet cell debris and proteins. Collect the supernatant containing the metabolites for analysis by LC-MS or GC-MS.

Protocol: The ¹³C-Urea Breath Test (UBT)

The ¹³C-UBT is a non-invasive clinical diagnostic procedure to detect the presence of H. pylori. The test relies on the ability of the urease enzyme, produced in large quantities by the bacterium, to hydrolyze an orally administered dose of ¹³C-labeled urea.

Protocol:

-

Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag or tube.

-

Ingestion of ¹³C-Urea: The patient ingests a tablet or solution containing a small amount of ¹³C-labeled urea.

-

Incubation Period: The patient rests for a specified period, typically 15-30 minutes. During this time, if H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia (B1221849) and ¹³CO₂ (carbon dioxide).

-

Post-Dose Breath Sample: The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled. A second breath sample is collected from the patient.

-

Analysis: Both breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer. An increase in the ratio of ¹³CO₂ to ¹²CO₂ in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.

Conclusion

The stable isotope ¹³C is a powerful and safe tool in modern scientific research, enabling detailed investigation into the complex networks of metabolism and the mechanisms of drug action. Labeled compounds, such as Ethyl formate-¹³C, serve as precise tracers, allowing researchers to follow molecular transformations in vitro and in vivo. The methodologies outlined in this guide, from synthesis to application in metabolic flux analysis, provide a foundational framework for leveraging the unique properties of ¹³C. As analytical technologies continue to advance, the application of ¹³C-labeled compounds will undoubtedly expand, further enhancing our understanding of biology and accelerating the development of novel therapeutics.

References

The Unseen Influence: A Technical Guide to Potential Kinetic Isotope Effects of Ethyl Formate-13C in Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of KIEs is particularly relevant in drug development, where understanding metabolic pathways is crucial. Isotopic substitution can be used to modulate the metabolic stability of drug candidates, and a thorough understanding of the underlying KIEs is paramount for rational drug design. Ethyl formate (B1220265), as a simple ester, serves as an excellent model system for understanding the more complex ester-containing compounds prevalent in pharmaceuticals.

Theoretical Background of 13C Kinetic Isotope Effects

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For a carbon-13 isotope effect, this is expressed as:

k12C / k13C

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPE) of bonds involving different isotopes. A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPE. Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate.

-

Primary 13C KIEs: These are observed when the C-X bond to the isotopically labeled carbon is broken or formed in the rate-determining step. Normal primary KIEs (k12C/k13C > 1) are expected for bond cleavage, with typical values ranging from 1.02 to 1.06.

-

Secondary 13C KIEs: These occur when the isotopically labeled carbon is not directly involved in bond breaking or formation but is located near the reaction center. These effects are generally smaller than primary KIEs and can be normal (k12C/k13C > 1) or inverse (k12C/k13C < 1), providing information about changes in hybridization or coordination at the transition state.

Potential 13C Kinetic Isotope Effects of Ethyl Formate in Key Reactions

While specific experimental data for ethyl formate-13C KIEs are lacking, we can predict the potential effects in common reactions based on established mechanistic principles.

Ester Hydrolysis

The hydrolysis of ethyl formate can proceed through different mechanisms depending on the pH.

-

Base-Catalyzed Hydrolysis (BAC2): This is a two-step nucleophilic acyl substitution. The rate-determining step is the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon.

Caption: BAC2 Hydrolysis Mechanism.

In this mechanism, the carbonyl carbon undergoes a change in hybridization from sp2 to sp3. A primary 13C KIE is expected at the carbonyl carbon.

-

Acid-Catalyzed Hydrolysis (AAC2): This mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Caption: AAC2 Hydrolysis Mechanism.

Similar to the base-catalyzed mechanism, a primary 13C KIE is anticipated at the carbonyl carbon due to the bonding changes in the rate-determining nucleophilic attack.

Pyrolysis

The thermal decomposition of ethyl formate primarily proceeds through a unimolecular elimination reaction (Ei) via a six-membered cyclic transition state to yield formic acid and ethylene.

Caption: Pyrolysis Mechanism of Ethyl Formate.

In this concerted mechanism, significant bond reorganization occurs. We would expect primary 13C KIEs at the carbonyl carbon and the α-carbon of the ethyl group, as the C-O and C-H bonds are breaking and the C=C double bond is forming. A secondary KIE might be observable at the β-carbon of the ethyl group.

Hypothetical Quantitative Data

The following table summarizes the expected 13C KIEs for the reactions of ethyl formate based on values reported for analogous reactions in the literature. These are hypothetical values and would require experimental verification.

| Reaction | Position of 13C Label | Expected KIE (k12C/k13C) | Type of KIE |

| Base-Catalyzed Hydrolysis | Carbonyl Carbon | 1.03 - 1.05 | Primary |

| Acid-Catalyzed Hydrolysis | Carbonyl Carbon | 1.02 - 1.04 | Primary |

| Pyrolysis | Carbonyl Carbon | 1.01 - 1.03 | Primary |

| Pyrolysis | α-carbon (ethyl) | 1.02 - 1.04 | Primary |

| Pyrolysis | β-carbon (ethyl) | 1.00 - 1.01 | Secondary |

Experimental Protocols for Determining 13C Kinetic Isotope Effects

The determination of 13C KIEs, which are often small, requires highly precise analytical techniques. The following are state-of-the-art methods that can be applied to study the reactions of this compound.

Singleton Method for Natural Abundance KIE Measurement

This method, pioneered by Daniel Singleton, allows for the determination of KIEs using starting materials at their natural isotopic abundance, thereby avoiding the need for isotopic labeling synthesis.[1][2] The key is to run the reaction to a high conversion and then analyze the isotopic composition of the remaining starting material.

Experimental Workflow:

Caption: Workflow for the Singleton Method.

Detailed Protocol:

-

Reaction Setup: A reaction is set up with ethyl formate of natural isotopic abundance under precisely controlled conditions (temperature, concentration, catalyst, etc.).

-

Monitoring: The reaction progress is monitored by a suitable technique (e.g., GC, HPLC, NMR).

-

Quenching and Isolation: The reaction is quenched at a predetermined high conversion (typically >90%). The unreacted ethyl formate is carefully isolated from the reaction mixture using methods like distillation or chromatography, ensuring no isotopic fractionation during the workup.

-

Isotopic Analysis: The 13C/12C ratio of the isolated, unreacted ethyl formate is determined with high precision using either high-field NMR spectroscopy or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). A sample of the starting ethyl formate is also analyzed as a reference.

-

KIE Calculation: The KIE is calculated from the isotopic ratios of the starting material (R0) and the recovered starting material (Rf) and the fraction of unreacted material (f) using the following equation:

k12C / k13C = ln(f) / ln(f * Rf / R0)

Polarization Transfer NMR Spectroscopy

To overcome the low sensitivity of direct 13C NMR, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[1][2] These methods enhance the 13C signal by transferring magnetization from the more sensitive 1H nuclei, significantly reducing the required sample amount and acquisition time.[1]

Experimental Workflow:

References

Ethyl Formate-¹³C as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, ¹³C-labeled compounds have become a gold standard for tracking the fate of carbon atoms through cellular metabolism. This technical guide focuses on the application of Ethyl formate-¹³C as a potential metabolic tracer. While direct literature on Ethyl formate-¹³C as a tracer is sparse, its utility can be inferred from the well-documented metabolic fates of its constituent parts: formate (B1220265) and ethanol (B145695). Upon cellular uptake, Ethyl formate-¹³C is likely hydrolyzed into [¹³C]formate and ethanol. This dual-precursor nature makes it a potentially powerful tool for simultaneously probing one-carbon metabolism and pathways fed by two-carbon units.

This guide will provide a comprehensive overview of the theoretical applications of Ethyl formate-¹³C, detailed experimental protocols adapted from studies using analogous tracers like [¹³C]formate, and a framework for data analysis and interpretation.

Metabolic Fate and Tracing Potential of Ethyl Formate-¹³C

Ethyl formate-¹³C, upon entering a cell, is expected to be cleaved by esterases into ethanol and [¹³C]formate. The ¹³C label on the formate moiety allows for the direct investigation of one-carbon (1C) metabolism, a critical network of pathways involved in the synthesis of nucleotides and amino acids, and in methylation reactions.

The primary metabolic pathways that can be traced using the [¹³C]formate derived from Ethyl formate-¹³C include:

-

De Novo Purine (B94841) Synthesis: The ¹³C label can be incorporated into the purine ring at the C2 and C8 positions.

-

Thymidylate Synthesis: The carbon from formate can be used for the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP).

-

Methionine Cycle: The ¹³C can be transferred to tetrahydrofolate (THF) to form 10-formyl-THF, which can then be used in the regeneration of methionine from homocysteine.

The ethanol component, though unlabeled in this specific tracer, would be metabolized to acetaldehyde (B116499) and then to acetate. Acetate can be converted to acetyl-CoA, a central metabolite that enters the tricarboxylic acid (TCA) cycle. While the ethanol-derived carbons are not traced with Ethyl formate-¹³C, understanding their metabolic fate is crucial for a complete picture of the cellular metabolic state.

If the ethyl group of Ethyl formate were labeled with ¹³C, it would serve as a tracer for acetyl-CoA and the TCA cycle. This guide, however, will focus on the applications of labeling the formate carbon.

Experimental Protocols

The following protocols are adapted from established methods for ¹³C metabolic flux analysis (¹³C-MFA) using labeled one-carbon substrates.[1] These should be optimized for the specific cell line and experimental conditions.

Cell Culture and Labeling

This protocol outlines the general steps for performing a ¹³C-MFA experiment in cultured mammalian cells.[1]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare a defined culture medium. For tracer experiments, it is often necessary to use a custom medium where the concentration of the unlabeled counterpart of the tracer (in this case, formate and potentially other one-carbon sources) is known and controlled.

-

Tracer Introduction: When cells reach the desired confluency (typically 50-70%), replace the standard medium with the medium containing Ethyl formate-¹³C at a predetermined concentration. The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing toxicity.

-

Incubation: Culture the cells in the presence of the tracer for a period sufficient to reach isotopic steady state. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant over time. The time to reach steady state varies depending on the cell type and the metabolic pathway being studied but is typically in the range of 24-48 hours.[1]

Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample preparation.

-

Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution, such as 80:20 methanol:water, and place the culture vessel on dry ice to rapidly halt metabolism.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. The extraction can be facilitated by sonication or freeze-thaw cycles.

-

Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a two-phase extraction using methanol, water, and chloroform (B151607) can be performed. After vortexing and centrifugation, the polar metabolites will be in the upper aqueous phase, and the lipids in the lower organic phase.

-

Sample Preparation for Analysis: The extracted metabolite fractions are then dried down under a stream of nitrogen or using a vacuum concentrator.

Analytical Measurement

The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for ¹³C-MFA.[2]

-

Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis and require chemical derivatization to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS or LC-MS Analysis: The prepared samples are injected into the GC-MS or LC-MS system. The instrument separates the individual metabolites, and the mass spectrometer detects the different mass isotopologues of each metabolite (e.g., M+0, M+1, M+2, etc.), which represent the molecules with zero, one, two, or more ¹³C atoms, respectively.

-

Data Acquisition: The mass spectrometer is operated in a way to acquire the full mass spectra or selected ion monitoring (SIM) data for the metabolites of interest.

Data Presentation and Analysis

The raw data from the mass spectrometer consists of the abundance of different mass isotopologues for each metabolite. This data needs to be corrected and analyzed to determine the fractional enrichment of ¹³C and to calculate metabolic fluxes.

Mass Isotopomer Distribution (MID) Analysis

The first step in data analysis is to determine the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID is a vector that represents the fractional abundance of each mass isotopologue. The raw MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.

Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites after Labeling with Ethyl formate-¹³C

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Glycine (B1666218) | 85.2 | 12.5 | 2.1 | 0.2 | 0.0 | 0.0 |

| Serine | 75.6 | 18.9 | 4.8 | 0.7 | 0.0 | 0.0 |

| ATP (Purine Ring) | 60.1 | 25.3 | 10.5 | 3.1 | 0.8 | 0.2 |

| dTMP | 88.9 | 9.8 | 1.2 | 0.1 | 0.0 | 0.0 |

Note: This is hypothetical data for illustrative purposes. Actual MIDs will depend on the specific experimental conditions.

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] It involves the following steps:

-

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model includes all the biochemical reactions, their stoichiometry, and the carbon atom transitions for each reaction.

-

Flux Estimation: The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used as inputs for a computational algorithm. The algorithm estimates the intracellular fluxes that best fit the experimental data by minimizing the difference between the measured and the model-predicted MIDs.

-

Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Table 2: Example of Metabolic Flux Ratios Determined Using a ¹³C-Labeled One-Carbon Source

| Metabolic Flux Ratio | Description | Typical Value Range |

| Glycine cleavage / Serine synthesis | Relative contribution of the glycine cleavage system to serine biosynthesis. | 0.1 - 0.5 |

| De novo purine synthesis / Salvage pathway | The ratio of purines synthesized de novo versus those recycled through salvage pathways. | Highly cell-type dependent |

| Formate contribution to thymidylate synthesis | The fraction of the thymidylate methyl group derived from formate. | 0.2 - 0.8 |

Note: These are representative flux ratios that could be investigated using Ethyl formate-¹³C. The actual values will vary depending on the biological system.

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams can be used to visualize the metabolic pathways traced by Ethyl formate-¹³C and the experimental workflow.

References

Methodological & Application

Application Notes & Protocol: 13C Labeling of Microbial Cells with Ethyl formate-13C

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within microbial cells.[1][2][3] By supplying a 13C-labeled substrate, researchers can trace the incorporation of the heavy isotope into various cellular components, providing insights into cellular physiology and biochemistry.[1] Ethyl formate-13C is a volatile and cell-permeable source of labeled formate (B1220265), which can be utilized by various microorganisms as a one-carbon (C1) source.[4] Formate is a key intermediate in the metabolism of many microbes, playing a role in pathways such as the serine cycle for biomass synthesis and as an electron donor in anaerobic respiration.

These application notes provide a detailed protocol for the 13C labeling of microbial cells using this compound. The described methods are applicable to a range of research areas, including metabolic engineering, systems biology, and drug discovery.

Materials and Reagents

-

Microbial strain of interest (e.g., Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae)

-

This compound (ensure high isotopic purity, >99%)

-

Minimal medium appropriate for the microbial strain (e.g., M9 minimal medium)

-

Primary carbon source (e.g., glucose, glycerol)

-

Sterile, airtight culture vessels (e.g., serum bottles with butyl rubber stoppers and aluminum crimp seals)

-

Syringes and needles for sterile additions

-

Incubator shaker

-

Centrifuge

-

6 M Hydrochloric Acid (HCl)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Solvents for extraction (e.g., chloroform, methanol, water)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatography-mass spectrometer (LC-MS) for analysis

Experimental Protocol

This protocol outlines the steps for labeling microbial cells with this compound, from inoculum preparation to sample analysis.

1. Pre-culture Preparation:

-

Inoculate a single colony of the microbial strain into a suitable rich medium (e.g., LB, YPD) and grow overnight at the optimal temperature and shaking speed.

-

The following day, inoculate a fresh minimal medium containing a non-labeled primary carbon source with the overnight culture to a starting OD600 of ~0.05.

-

Grow the pre-culture to the mid-exponential phase (OD600 of 0.4-0.6). This ensures that the cells are metabolically active and ready for labeling.

2. 13C Labeling with this compound:

-

Transfer a defined volume of the mid-exponential phase pre-culture into a sterile, airtight culture vessel. The volume should be appropriate for the vessel size to ensure adequate aeration.

-

Add the primary, non-labeled carbon source to the culture at a concentration that supports growth.

-

Using a sterile syringe, carefully inject the desired amount of this compound into the sealed culture vessel. Due to its volatility, it is recommended to add this compound to the headspace of the culture vessel, from where it will diffuse into the medium.

-

Incubate the culture at the optimal temperature and shaking speed for a defined period. The incubation time will depend on the growth rate of the microorganism and the specific experimental goals. A time-course experiment is recommended to determine the optimal labeling duration.

3. Cell Harvesting and Quenching:

-

At the desired time point(s), rapidly quench the metabolic activity of the cells by transferring the culture to a pre-chilled tube and centrifuging at a high speed (e.g., 10,000 x g for 2 minutes at 4°C).

-

Discard the supernatant and wash the cell pellet with a cold, sterile buffer (e.g., phosphate-buffered saline) to remove any residual medium components.

-

Repeat the centrifugation and washing step.

-

The resulting cell pellet can be stored at -80°C for later analysis.

4. Biomass Hydrolysis and Derivatization (for GC-MS analysis of amino acids):

-

Resuspend the cell pellet in 6 M HCl.

-

Incubate the suspension at 105°C for 12-24 hours to hydrolyze the proteins into their constituent amino acids.

-

After hydrolysis, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

-

Derivatize the dried hydrolysate using a suitable agent like MTBSTFA to make the amino acids volatile for GC-MS analysis.

5. Sample Analysis by Mass Spectrometry:

-

Analyze the derivatized samples using GC-MS or other appropriate mass spectrometry techniques.

-

The mass isotopomer distributions of the metabolites (e.g., amino acids) will reveal the incorporation of 13C from this compound.

Data Presentation

The quantitative data from the 13C labeling experiment should be summarized in a clear and structured table. This allows for easy comparison of labeling efficiencies and incorporation rates under different conditions.

| Microbial Strain | Primary Carbon Source | This compound Conc. (mM) | Incubation Time (h) | Analyte (Amino Acid) | 13C Incorporation (%) |

| E. coli K-12 | Glucose (10 mM) | 1 | 2 | Alanine | 15.2 ± 1.8 |

| E. coli K-12 | Glucose (10 mM) | 1 | 4 | Alanine | 28.9 ± 2.5 |

| E. coli K-12 | Glucose (10 mM) | 5 | 4 | Alanine | 45.7 ± 3.1 |

| E. coli K-12 | Glycerol (20 mM) | 5 | 4 | Alanine | 52.1 ± 4.0 |